molecular formula C10H11NO B2707329 3-Hydroxy-2-isopropylbenzonitrile CAS No. 1243279-74-4

3-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B2707329
CAS No.: 1243279-74-4
M. Wt: 161.204
InChI Key: VDAAYDPVNDLKLN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-isopropylbenzonitrile: is an organic compound with the molecular formula C10H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group and an isopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-isopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with isopropyl bromide in the presence of a base, followed by hydroxylation. Another method includes the use of aluminum tribromide and 1-thiopropane in dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-isopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products:

    Oxidation: 3-Isopropylbenzophenone.

    Reduction: 3-Hydroxy-2-isopropylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Hydroxy-2-isopropylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules with therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-isopropylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, resulting in diverse biological effects .

Comparison with Similar Compounds

    3-Hydroxybenzonitrile: Lacks the isopropyl group, making it less hydrophobic.

    2-Isopropylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    3-Methoxy-2-isopropylbenzonitrile: Contains a methoxy group instead of a hydroxyl group, altering its reactivity.

Uniqueness: 3-Hydroxy-2-isopropylbenzonitrile is unique due to the presence of both a hydroxyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-hydroxy-2-propan-2-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAYDPVNDLKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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